pentyl(phenyl)phosphinic acid
Overview
Description
Pentyl(phenyl)phosphinic acid is an organophosphorus compound with the molecular formula C11H17O2P. It is characterized by the presence of a pentyl group and a phenyl group attached to a phosphinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl(phenyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with pentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the phosphinic acid group. Another method involves the hydrolysis of phosphinate esters, which can be achieved under both acidic and basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis of phosphinate esters. This process can be optimized by using specific catalysts and reaction conditions to achieve high yields and purity. The use of trimethylsilyl halides for dealkylation is also a common industrial method .
Chemical Reactions Analysis
Types of Reactions
Pentyl(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl or phenyl group is replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in various fields .
Scientific Research Applications
Pentyl(phenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of metalloproteases.
Industry: The compound is used in the production of flame retardants, corrosion inhibitors, and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of pentyl(phenyl)phosphinic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing their catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentyl(phenyl)phosphinic acid include:
- Phenylphosphinic acid
- Pentylphosphonic acid
- Phenylphosphonic acid
- Pentylphosphinic acid
Uniqueness
This compound is unique due to the presence of both a pentyl and a phenyl group, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications .
Properties
IUPAC Name |
pentyl(phenyl)phosphinic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWLINCFDWNSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCP(=O)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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